

What are the physical properties of Tetramethylsuccinimide

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Compound of Interest		
Compound Name:	Tetramethylsuccinimide	
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An In-depth Technical Guide to the Physical Properties of **Tetramethylsuccinimide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsuccinimide, also documented as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a derivative of succinimide, a core scaffold in many pharmacologically active compounds.[1][2] The succinimide ring system is of significant interest in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] Understanding the fundamental physical and chemical properties of substituted succinimides like the tetramethyl variant is crucial for its application in organic synthesis, materials science, and as a foundational structure in drug design and development.[3]

This technical guide provides a comprehensive overview of the known physical properties of **Tetramethylsuccinimide**. It includes a consolidated table of quantitative data, detailed experimental protocols for the characterization of such compounds, and a generalized workflow for its synthesis and analysis, designed to serve as a valuable resource for professionals in the field.

Core Physical and Chemical Properties



The physical properties of **Tetramethylsuccinimide** have been determined through various analytical methods. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source(s)
IUPAC Name	3,3,4,4-tetramethylpyrrolidine- 2,5-dione	
CAS Number	3566-61-8	
Molecular Formula	C8H13NO2	[4]
Molecular Weight	155.19 g/mol	[3]
Appearance	White solid powder	[N/A]
Melting Point	167-175 °C / 189-191 °C¹	[N/A]
Boiling Point	252.4 °C (at 760 mmHg)	[N/A]
Density	1.003 g/cm ³	[N/A]
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate	[N/A]
рКа	9.78 ± 0.70 (Predicted)	[N/A]
LogP	1.024	[N/A]
Flash Point	108.5 °C	[N/A]
Hydrogen Bond Donor	1	[N/A]
Hydrogen Bond Acceptor	2	[N/A]
Exact Mass	155.094628657	[N/A]

¹Note: Discrepancies exist in the reported literature for the melting point.

Standard Experimental Protocols for Characterization



The determination of the physical properties of a solid organic compound like **Tetramethylsuccinimide** involves a suite of standardized analytical procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, finely powdered **Tetramethylsuccinimide** is packed into a thin-walled capillary tube to a height of 1-2 mm.[6] The tube is sealed at one end.[6]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated digital melting point apparatus (e.g., DigiMelt).[5]
- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[5] Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]
- Observation and Measurement: The temperature at which the first drop of liquid appears
 (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are
 recorded.[7] The melting point is reported as the range T1-T2.[7]

Boiling Point Determination

For high-melting solids, the boiling point is typically measured under vacuum to prevent decomposition, but standard atmospheric pressure values are often predicted or measured where feasible. The Thiele tube method is a common micro-scale technique.[8][9]

Methodology (Thiele Tube):

• Sample Preparation: A small tube is filled to about half its volume with the liquid sample (if the compound is melted) or a high-boiling solvent in which the solid is dissolved.[8] A



capillary tube, sealed at one end, is inverted and placed inside the sample tube.[9]

- Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[8][9]
- Heating: The side arm of the Thiele tube is heated gently.[8] Initially, air expands and
 escapes from the capillary tube. As the temperature approaches the boiling point, a vigorous
 and continuous stream of vapor bubbles will emerge from the capillary tip.[8]
- Measurement: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

Solubility Determination

Solubility provides insight into the polarity of a molecule. The principle of "like dissolves like" is a guiding factor; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]

Methodology (Qualitative):

- Preparation: A small, pre-weighed amount of **Tetramethylsuccinimide** (e.g., 25 mg) is placed in a test tube.[11]
- Solvent Addition: The chosen solvent (e.g., Chloroform, DMSO, Ethyl Acetate) is added portion-wise (e.g., in 0.25 mL increments) from a burette.[11][12]
- Observation: After each addition, the tube is vigorously agitated.[11] The process is repeated until the solid is completely dissolved.[12]
- Quantification: The total volume of solvent required to dissolve the solute is recorded.[12]
 Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic and Spectrometric Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]



Protocol for ¹H and ¹³C NMR:

- Sample Preparation: Approximately 5-20 mg of Tetramethylsuccinimide is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]
 Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[14]
- Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). [14] The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]
- ¹H NMR Acquisition: A standard single-pulse experiment is run. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds to achieve a good signal-to-noise ratio.[14]
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. [14] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.[14][16]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, baseline-corrected, and referenced to the solvent or TMS peak.[14] For ¹H NMR, the signals are integrated to determine proton ratios.[14]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

Protocol for Solid Sample (ATR Method):

- Background Scan: A background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal is recorded.[17] This is done to subtract signals from atmospheric CO₂ and water vapor.[18]
- Sample Application: A small amount of the solid Tetramethylsuccinimide powder is placed directly onto the ATR crystal, ensuring complete coverage.[17][19]
- Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.[17][19]
- Sample Scan: The sample spectrum is acquired. Typically, 45-100 scans are accumulated at a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹.[17] The final spectrum is



presented in terms of transmittance or absorbance versus wavenumber.[17]

EI-MS is a hard ionization technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[20][21]

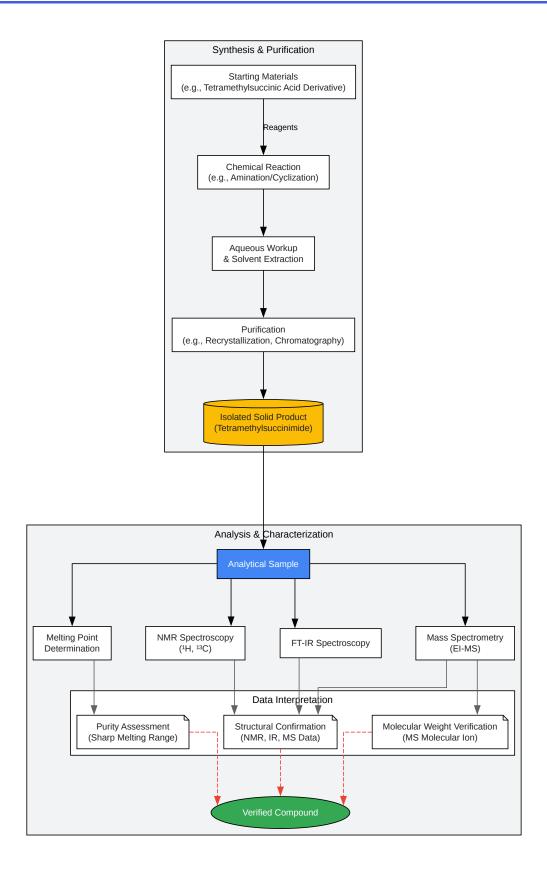
Protocol for EI-MS:

- Sample Introduction: A microgram-level quantity of **Tetramethylsuccinimide** is introduced into the ion source, typically via a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS).[22] The sample is volatilized under high vacuum.[23]
- Ionization: The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[21][24] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M+•).[23][24]
- Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.[21]
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[22]
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.[22]

Visualization: Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the laboratory synthesis and subsequent analytical characterization of **Tetramethylsuccinimide**. This process ensures the correct product has been formed and meets the required purity standards for further use.





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Caption: Workflow for Synthesis and Characterization of **Tetramethylsuccinimide**.



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